Tedizolid Synthesis: Regioisomeric Specificity of 3-Bromo/4-Fluoro Substitution Pattern
In the synthesis of tedizolid phosphate (Sivextro®), the 3-bromo-4-fluoro substitution pattern of N-Cbz-3-bromo-4-fluoroaniline is specifically required for the key Suzuki coupling step with 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. The 3-bromo position serves as the electrophilic coupling partner, while the 4-fluoro substituent modulates electronic density to optimize coupling efficiency [1]. Use of the isomeric 4-bromo-3-fluoroaniline derivative (CAS 510729-01-8) would place the bromine at the wrong position for this specific coupling geometry, fundamentally altering the product structure .
| Evidence Dimension | Regioisomeric substitution pattern and synthetic outcome |
|---|---|
| Target Compound Data | 3-Br/4-F substitution (CAS 1256633-39-2); Overall yield: 44.7% (5 steps); Final HPLC purity: 99.7% |
| Comparator Or Baseline | 4-Br/3-F substitution (CAS 510729-01-8) |
| Quantified Difference | Different regiochemistry; coupling occurs at incorrect position; tedizolid product cannot be obtained |
| Conditions | Suzuki coupling with 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine using n-BuLi and triisopropyl borate |
Why This Matters
Procuring the incorrect regioisomer (3-F/4-Br instead of 3-Br/4-F) results in complete synthetic failure for this validated drug intermediate application.
- [1] Zhang L, Yang ZZ, Jia M, Zhang FL. Improved synthesis of tedizolid phosphate. Chinese Journal of Medicinal Chemistry. 2016;26(2):120-123. View Source
